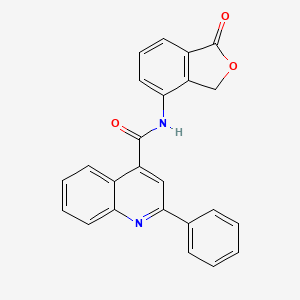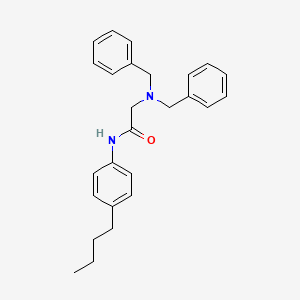
N-(4-butylphenyl)-N'-9H-xanthen-9-ylurea
Vue d'ensemble
Description
N-(4-butylphenyl)-N'-9H-xanthen-9-ylurea, also known as BPU, is a fluorescent dye that has been extensively used in various scientific research applications. The synthesis of BPU is a complex process that involves several steps and requires specialized equipment and expertise. In
Applications De Recherche Scientifique
N-(4-butylphenyl)-N'-9H-xanthen-9-ylurea has been extensively used in various scientific research applications such as fluorescence microscopy, flow cytometry, and protein labeling. N-(4-butylphenyl)-N'-9H-xanthen-9-ylurea has a high quantum yield and photostability, making it an ideal fluorescent dye for imaging biological samples. N-(4-butylphenyl)-N'-9H-xanthen-9-ylurea has also been used to label proteins and peptides for biochemical and biophysical studies.
Mécanisme D'action
The mechanism of action of N-(4-butylphenyl)-N'-9H-xanthen-9-ylurea involves the absorption of light energy by the chromophore group, which results in the excitation of the molecule to a higher energy state. The excited N-(4-butylphenyl)-N'-9H-xanthen-9-ylurea molecule then emits light at a longer wavelength, resulting in fluorescence. The fluorescence properties of N-(4-butylphenyl)-N'-9H-xanthen-9-ylurea make it an ideal probe for imaging biological samples.
Biochemical and Physiological Effects:
N-(4-butylphenyl)-N'-9H-xanthen-9-ylurea has been shown to have minimal toxicity and does not interfere with biological processes. N-(4-butylphenyl)-N'-9H-xanthen-9-ylurea has been used to label various proteins and peptides for biochemical and biophysical studies without affecting their function. N-(4-butylphenyl)-N'-9H-xanthen-9-ylurea has also been used to track the distribution and localization of proteins in living cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(4-butylphenyl)-N'-9H-xanthen-9-ylurea in lab experiments include its high quantum yield and photostability, which make it an ideal fluorescent dye for imaging biological samples. N-(4-butylphenyl)-N'-9H-xanthen-9-ylurea also has minimal toxicity and does not interfere with biological processes. The limitations of using N-(4-butylphenyl)-N'-9H-xanthen-9-ylurea include the complexity of the synthesis process and the cost of the reagents required.
Orientations Futures
There are several future directions for research involving N-(4-butylphenyl)-N'-9H-xanthen-9-ylurea. One area of research is the development of new derivatives of N-(4-butylphenyl)-N'-9H-xanthen-9-ylurea with improved fluorescence properties. Another area of research is the application of N-(4-butylphenyl)-N'-9H-xanthen-9-ylurea in live-cell imaging and tracking of protein dynamics. Additionally, N-(4-butylphenyl)-N'-9H-xanthen-9-ylurea could be used in the development of new biosensors for detecting biomolecules in biological samples.
Conclusion:
In conclusion, N-(4-butylphenyl)-N'-9H-xanthen-9-ylurea is a fluorescent dye that has been extensively used in various scientific research applications. The synthesis of N-(4-butylphenyl)-N'-9H-xanthen-9-ylurea is a complex process that requires specialized equipment and expertise. N-(4-butylphenyl)-N'-9H-xanthen-9-ylurea has high quantum yield and photostability, making it an ideal fluorescent dye for imaging biological samples. N-(4-butylphenyl)-N'-9H-xanthen-9-ylurea has minimal toxicity and does not interfere with biological processes. The limitations of using N-(4-butylphenyl)-N'-9H-xanthen-9-ylurea include the complexity of the synthesis process and the cost of the reagents required. There are several future directions for research involving N-(4-butylphenyl)-N'-9H-xanthen-9-ylurea, including the development of new derivatives with improved fluorescence properties and the application of N-(4-butylphenyl)-N'-9H-xanthen-9-ylurea in live-cell imaging and tracking of protein dynamics.
Propriétés
IUPAC Name |
1-(4-butylphenyl)-3-(9H-xanthen-9-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O2/c1-2-3-8-17-13-15-18(16-14-17)25-24(27)26-23-19-9-4-6-11-21(19)28-22-12-7-5-10-20(22)23/h4-7,9-16,23H,2-3,8H2,1H3,(H2,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKQIHFAWVIJMDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)NC2C3=CC=CC=C3OC4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-butylphenyl)-3-(9H-xanthen-9-yl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N,N'-diethyl-N,N'-bis{4-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]phenyl}urea](/img/structure/B4332031.png)
![3-[(1,3-benzodioxol-5-yloxy)methyl]-5-[(2,4-dichlorobenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B4332035.png)
![N-(1,2-dihydroacenaphthylen-5-yl)-2-[(2-morpholin-4-yl-2-oxoethyl)thio]benzamide](/img/structure/B4332046.png)
![2-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]-N-(2,4-dimethoxyphenyl)quinazolin-4-amine](/img/structure/B4332052.png)


![2-methoxy-N-[4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]-4-(trifluoromethyl)benzamide](/img/structure/B4332072.png)
![N-[3-chloro-4-(pyridin-2-ylthio)phenyl]dibenzo[b,d]furan-4-carboxamide](/img/structure/B4332093.png)
![1-[3-(trifluoromethyl)benzyl]-1H-indole](/img/structure/B4332101.png)

![6-(4-fluorophenyl)-8,9-dimethoxy-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromene](/img/structure/B4332124.png)
![2-{3-[1-(3-buten-1-yl)-1H-pyrazol-3-yl]phenyl}pyrazine](/img/structure/B4332125.png)
![N-[4-(1-benzofuran-2-yl)phenyl]-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxamide](/img/structure/B4332132.png)